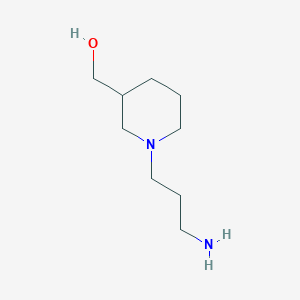

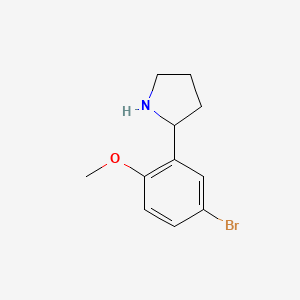

![molecular formula C16H16N2OS B1275209 Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- CAS No. 823821-79-0](/img/structure/B1275209.png)

Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

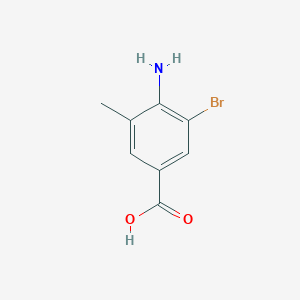

Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-, is an organic compound with the molecular formula C13H13NOS. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 241.31 g/mol. Acetamide is a derivative of indole, which is an aromatic heterocyclic compound found in a variety of natural products. Acetamide is a versatile organic compound with a variety of applications in organic synthesis, pharmaceuticals, and biochemistry.

Aplicaciones Científicas De Investigación

Antiallergic Agent Development

One significant application of compounds related to Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- is in the development of antiallergic agents. Research led by Menciu et al. (1999) in the Journal of Medicinal Chemistry focused on synthesizing new compounds, including N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, to discover novel antiallergic compounds. These compounds showed potent antiallergic activities in various assays, suggesting their potential in allergy treatment (Menciu et al., 1999).

Synthesis of Melatonin Analogues

Another application is in the synthesis of melatonin analogues. Guillard et al. (2003) reported the synthesis of N-{2-[3'-(2-Acetylaminoethyl)-1H,1'H-[5,5']biindol-3-yl]- and N-{2-[1'-(2-acetylaminoethyl)-1'H-[5,5']biindol-1-yl]ethyl}acetamide, indicating a role in developing compounds similar to melatonin, a hormone that regulates sleep-wake cycles (Guillard, Larraya, & Viaud-Massuard, 2003).

Antimicrobial Activity

The antimicrobial properties of related compounds were explored by Kaplancıklı et al. (2012), who synthesized and evaluated N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives. These compounds displayed notable antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).

Chemoselective Acetylation

Research in chemoselective acetylation also represents a relevant application. A study by Magadum and Yadav (2018) in ACS Omega presented the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis. This process, employing Novozym 435 as a catalyst, highlights a key step in synthesizing pharmaceutically relevant compounds (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYKUNYJZWAKRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405822 |

Source

|

| Record name | Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- | |

CAS RN |

823821-79-0 |

Source

|

| Record name | Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)